REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]#[N:9])=[CH:6][C:5]([F:10])=[C:4](Cl)[N:3]=1.C(O)C.[H][H]>[Pd].C(N(CC)CC)C>[NH2:9][CH2:8][C:7]1[CH:2]=[N:3][CH:4]=[C:5]([F:10])[CH:6]=1
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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ClC1=NC(=C(C=C1C#N)F)Cl
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Name
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|
Quantity
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336 mL
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Type
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reactant
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Smiles
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C(C)O
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Name
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|
Quantity
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4 g
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Type
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catalyst
|
Smiles
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[Pd]
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Name
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Quantity
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24 mL
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Type
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solvent
|
Smiles
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C(C)N(CC)CC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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Filter the reaction mixture
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Type
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CUSTOM
|
Details
|
bubble ammonia gas into filtrate for 10 min
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Duration
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10 min
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Type
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FILTRATION
|
Details
|
Filter the reaction mixture
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Type
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CONCENTRATION
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Details
|
concentrate in vacuo
|
Type
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DISSOLUTION
|
Details
|
Dissolve in methanol
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Type
|
ADDITION
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Details
|
add 1N hydrogen chloride in ether until form a precipitate
|
Type
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TEMPERATURE
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Details
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Cool in an ice bath
|
Type
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FILTRATION
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Details
|
filter off the precipitate
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Type
|
WASH
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Details
|
wash the solid several times with ether
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Type
|
CUSTOM
|
Details
|
dry
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C=NC=C(C1)F
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Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |